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10-Bromobenzo[b]naphtho[2,1-d]thiophene

Cat. No.: B11832239
M. Wt: 313.2 g/mol
InChI Key: UHYDMPBXKCTGTL-UHFFFAOYSA-N
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Description

Structural Context within Benzo[b]naphtho[2,1-d]thiophene (B1197495) Derivatives

The parent compound, Benzo[b]naphtho[2,1-d]thiophene, is an organosulfur heterocyclic compound featuring a planar, fused ring system. rsc.org This structure consists of a benzene (B151609) ring and a naphthalene (B1677914) ring fused to a central thiophene (B33073) ring. The fusion pattern results in an extended π-conjugated system, which is a key feature influencing its electronic and photophysical properties.

10-Bromobenzo[b]naphtho[2,1-d]thiophene is a specific derivative where a bromine atom is substituted at the 10-position of this polycyclic framework. The introduction of the bromine atom can influence the molecule's electronic properties, solubility, and solid-state packing, which are critical factors for its application in materials science. The precise location of the bromine atom is crucial as it dictates the regioselectivity of subsequent chemical modifications.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Benzo[b]naphtho[2,1-d]thiophene239-35-0C16H10S234.32
This compound1628073-12-0C16H9BrS313.21

Significance of Bromination in Polycyclic Aromatic Heterocycles for Functionalization

The bromination of polycyclic aromatic heterocycles is a cornerstone of modern organic synthesis, primarily because the bromine atom serves as a versatile handle for further functionalization. Aryl bromides are highly valued synthetic intermediates due to the reactivity of the carbon-bromine (C-Br) bond. wikipedia.org This bond can be readily transformed through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The presence of a bromine substituent on the Benzo[b]naphtho[2,1-d]thiophene core enables a range of synthetic modifications. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. organic-chemistry.orgacs.org These reactions allow for the attachment of a wide variety of organic fragments to the polycyclic aromatic scaffold, thereby enabling the fine-tuning of the molecule's electronic and physical properties for specific applications. For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, which is critical for designing materials for organic electronics. Brominated thiophenes and their derivatives are particularly useful in these synthetic strategies. mdpi.com

Reaction TypeReactantsCatalyst/ReagentsBond FormedSignificance
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPalladium Catalyst, BaseC-C (Aryl-Aryl, Aryl-Vinyl)Builds larger π-conjugated systems.
Sonogashira CouplingTerminal AlkynePalladium Catalyst, Copper(I) salt, BaseC-C (Aryl-Alkynyl)Introduces linear, rigid structural elements.
Buchwald-Hartwig AminationAminePalladium Catalyst, BaseC-N (Aryl-Amine)Incorporates nitrogen for electronic and structural diversity.
Stille CouplingOrganostannanePalladium CatalystC-C (Aryl-Aryl, Aryl-Vinyl, etc.)Versatile C-C bond formation.

Role of Thiophene-Based π-Conjugated Systems in Organic Semiconductor Research

Thiophene-based π-conjugated systems are fundamental components in the field of organic semiconductor research. cam.ac.ukresearchgate.net The inclusion of a thiophene ring within a polycyclic aromatic framework, as seen in Benzo[b]naphtho[2,1-d]thiophene, imparts desirable electronic properties. The sulfur atom in the thiophene ring contributes its lone pair electrons to the π-system, which enhances electron delocalization across the molecule. wikipedia.org This extended conjugation is essential for efficient charge transport, a critical requirement for semiconductor materials. cam.ac.uk

The unique electronic structure of thiophene-containing polycyclic aromatic hydrocarbons leads to a reduced HOMO-LUMO gap, which is beneficial for applications in optoelectronic devices. rsc.org These materials are actively investigated for their use in:

Organic Field-Effect Transistors (OFETs): The ability of these molecules to self-assemble into ordered structures via π-π stacking facilitates efficient charge carrier mobility. cam.ac.uk

Organic Photovoltaics (OPVs): Their strong absorption of light in the visible spectrum and good charge transport properties make them suitable as donor or acceptor materials in solar cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs): By tuning their molecular structure, the color and efficiency of light emission can be controlled. cam.ac.uk

The planarity of the fused ring system in Benzo[b]naphtho[2,1-d]thiophene derivatives promotes close intermolecular packing in the solid state, which is crucial for effective charge transport between molecules. cam.ac.uk The design and synthesis of new thiophene-based materials, facilitated by techniques like the functionalization of brominated precursors, remain an active and promising area of research aimed at developing next-generation electronic devices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9BrS B11832239 10-Bromobenzo[b]naphtho[2,1-d]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrS

Molecular Weight

313.2 g/mol

IUPAC Name

10-bromonaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C16H9BrS/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H

InChI Key

UHYDMPBXKCTGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=C3C=CC=C4Br

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 10 Bromobenzo B Naphtho 2,1 D Thiophene

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 10-position is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures, often for applications in materials science and medicinal chemistry.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. For 10-Bromobenzo[b]naphtho[2,1-d]thiophene, this reaction would facilitate the introduction of various aryl or heteroaryl substituents at the 10-position. This is particularly valuable for synthesizing novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), by tuning the electronic and photophysical properties of the core structure.

The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Illustrative Suzuki-Miyaura Coupling Conditions:

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ - Na₂CO₃ (aq) Toluene/Ethanol 80-100
Pd₂(dba)₃ SPhos K₃PO₄ Dioxane/H₂O 100-120

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. researchgate.netlgcstandards.com This method offers the advantage that organostannanes are often stable to air and moisture and are compatible with a wide range of functional groups. researchgate.net For this compound, Stille coupling provides another effective route for arylation, vinylation, or alkynylation. The toxicity of organotin reagents is a significant drawback, but the reaction's tolerance for diverse functionalities makes it a valuable tool in complex molecule synthesis. researchgate.net

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. lgcstandards.com The choice of palladium catalyst and ligands, such as bulky, electron-rich phosphines, can be critical for achieving efficient coupling, especially with less reactive substrates. thieme-connect.de

Typical Stille Coupling Reaction Parameters:

Catalyst Ligand Solvent Temperature (°C)
Pd(PPh₃)₄ - Toluene or DMF 90-120

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds. researchgate.netorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper(I) salts, would enable the direct attachment of alkyne moieties to the 10-position of the benzo[b]naphtho[2,1-d]thiophene (B1197495) core. organic-chemistry.orgnist.gov The resulting alkynylated derivatives are highly valuable intermediates, serving as precursors for more complex structures through subsequent reactions of the triple bond, and are also of interest for materials with unique photophysical properties.

The reaction is generally carried out under mild conditions with an amine base that also often serves as the solvent. organic-chemistry.org Copper-free variations have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Representative Sonogashira Coupling Conditions:

Palladium Catalyst Copper Co-catalyst Base Solvent Temperature
Pd(PPh₃)₂Cl₂ CuI Triethylamine (Et₃N) THF or DMF Room Temp. to 60°C

The Heck reaction offers a pathway to introduce alkenyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This would yield 10-alkenyl-benzo[b]naphtho[2,1-d]thiophene derivatives, which are useful for polymer synthesis or as platforms for further functionalization.

The Kumada coupling , on the other hand, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. While highly effective, the strong basicity and nucleophilicity of Grignard reagents limit the functional group tolerance of the reaction compared to Suzuki or Stille couplings. This method would be suitable for introducing alkyl or aryl groups onto the benzo[b]naphtho[2,1-d]thiophene scaffold when sensitive functional groups are absent.

The Yamamoto coupling is a nickel-catalyzed reaction that facilitates the homocoupling of aryl halides to form symmetrical biaryl compounds. Applying this methodology to this compound would result in the formation of a dimer, 10,10'-bi(benzo[b]naphtho[2,1-d]thiophene). Such large, conjugated systems are of significant interest in materials science for their electronic properties. The reaction typically employs a nickel(0) complex, often generated in situ from a nickel(II) salt with a reducing agent.

Electrophilic Substitution Reactions on the Fused Ring System

The benzo[b]naphtho[2,1-d]thiophene core is an extended, electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution (SEAr). However, the regioselectivity of such reactions on this complex tetracyclic system is not straightforward. In simpler benzo[b]thiophenes, electrophilic attack preferentially occurs at the C3 position of the thiophene (B33073) ring, unless it is already substituted, in which case substitution may occur at the C2 position. nih.gov For the related isomer, naphtho[1,2-b]thiophene, electrophilic substitution such as bromination and acetylation has been shown to occur at the 2-position. rsc.org

For this compound, several factors influence the site of a potential second substitution:

Inherent Reactivity of the Ring System: The positions on the thiophene moiety (C2) are generally more activated towards electrophilic attack than the positions on the carbocyclic rings.

Directing Effect of the Sulfur Atom: The sulfur atom strongly directs electrophiles to the adjacent α-position (C2).

Directing Effect of the Bromine Atom: The existing bromine at C10 is a deactivating, ortho-, para-director. Its electronic effect would slightly deactivate the entire ring system towards further substitution.

Considering these factors, it is most likely that a second electrophilic substitution (e.g., nitration or further bromination) would occur at the C2 position of the thiophene ring, as this position is most activated by the sulfur heteroatom. However, substitution on one of the benzene (B151609) or naphthalene (B1677914) rings cannot be entirely ruled out, especially under forcing conditions.

Further Functionalization for Advanced Materials Development of this compound

The strategic placement of a bromine atom at the 10-position of the benzo[b]naphtho[2,1-d]thiophene core serves as a versatile synthetic handle for further functionalization. This allows for the systematic modification of the parent molecule to develop advanced organic materials with tailored electronic and photophysical properties for a range of applications, most notably in the field of organic electronics. The chemical reactivity of the carbon-bromine bond enables the introduction of a variety of functional moieties through well-established cross-coupling reactions. These modifications are primarily aimed at enhancing charge carrier mobility, tuning emission wavelengths, and improving the thermal and morphological stability of materials used in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The further functionalization of this compound can be broadly categorized into several key pathways, each leading to a class of materials with distinct properties and potential applications. These pathways predominantly involve palladium-catalyzed cross-coupling reactions, which are renowned for their high efficiency and broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester. By employing the Suzuki coupling, various aryl groups can be introduced at the 10-position of the benzo[b]naphtho[2,1-d]thiophene scaffold. This is particularly useful for extending the π-conjugation of the molecule, which can lead to a red-shift in the absorption and emission spectra, a desirable characteristic for developing new emitter materials for OLEDs.

Stille Coupling: The Stille coupling involves the reaction of the aryl bromide with an organotin compound. Similar to the Suzuki coupling, it is a versatile tool for creating C-C bonds and introducing a wide array of hydrocarbon-based substituents. This method is often employed in the synthesis of conjugated polymers and small molecules for organic electronics.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamine derivatives by coupling the aryl bromide with a primary or secondary amine. The introduction of arylamine moieties, such as carbazole, triphenylamine, or phenothiazine, is a common strategy for developing hole-transporting materials (HTMs). These donor-type groups can enhance the hole injection and transport properties of the resulting material, leading to improved device efficiency and stability in OLEDs and perovskite solar cells.

Derivatization for Specific Applications:

The choice of the functional group to be introduced onto the 10-position of the benzo[b]naphtho[2,1-d]thiophene core is dictated by the intended application of the final material.

Hole-Transporting Materials (HTMs): By attaching electron-donating arylamine groups through Buchwald-Hartwig amination, derivatives of this compound can be designed as efficient HTMs. The bulky nature of these arylamine substituents can also impart good morphological stability to the thin films, which is crucial for device longevity.

Emitter Materials for OLEDs: The functionalization with chromophoric groups via Suzuki or Stille coupling can lead to the development of novel emitter materials. By carefully selecting the attached aryl group, the emission color can be tuned across the visible spectrum. Furthermore, the design of donor-acceptor type molecules, where the benzo[b]naphtho[2,1-d]thiophene core can act as either a donor, acceptor, or part of the π-bridge, can lead to materials exhibiting thermally activated delayed fluorescence (TADF), which allows for harvesting of both singlet and triplet excitons and can lead to high-efficiency OLEDs.

Organic Field-Effect Transistors (OFETs): For applications in OFETs, functionalization is often aimed at promoting ordered molecular packing in the solid state to facilitate efficient charge transport. The introduction of long alkyl chains or planar aromatic groups can influence the self-assembly properties of the molecules, leading to materials with high charge carrier mobilities.

Starting Material (Analogue)Functional Group IntroducedCoupling ReactionApplicationKey Performance Metric
2-Bromodibenzo[b,d]thiopheneTriphenylamineBuchwald-HartwigOLED HostHigh Efficiency
3-Bromonaphtho[2,3-b]thiophenePhenylboronic acidSuzukiOFETHigh Mobility
2-Bromodibenzo[b,d]furanCarbazoleBuchwald-HartwigTADF EmitterHigh External Quantum Efficiency
4-Bromodibenzothiophene4-(Diphenylamino)phenylboronic acidSuzukiOLED EmitterBlue Emission

Electronic Structure, Photophysical Properties, and Advanced Characterization

Theoretical Investigations of Electronic Structure

Theoretical chemistry offers powerful tools to model and predict the electronic behavior of complex molecules. For 10-Bromobenzo[b]naphtho[2,1-d]thiophene and related heterocycles, methods like Density Functional Theory (DFT) are instrumental in understanding their ground-state properties, while Time-Dependent DFT (TD-DFT) helps in elucidating their excited-state characteristics.

DFT and TD-DFT calculations are pivotal in characterizing the electronic structures and spectral properties of conjugated organic materials. Studies on molecules with cores similar to benzo[b]naphtho[2,1-d]thiophene (B1197495), such as thieno[3,2-b] ontosight.aibenzothiophene derivatives, have been performed using functionals like B3LYP with basis sets such as 6-31G(d,p). researchgate.net These calculations help determine geometric characteristics, including bond lengths and dihedral angles, which in turn influence the electronic properties. researchgate.net

For π-conjugated systems like dibenzo-fused naphthodithiophenes, DFT and TD-DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to understand their photophysical properties. nih.gov These theoretical investigations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the electronic band gap and potential applications in organic electronics. nih.gov The calculations can also simulate absorption spectra, which often show good agreement with experimental results, helping to assign electronic transitions. nih.gov For instance, in related compounds, the longest wavelength absorption is typically assigned to the HOMO→LUMO transition. nih.gov

Table 1: Representative Theoretical Calculation Parameters for Related Compounds

Computational Method Functional/Basis Set Application Reference
DFT/TD-DFT B3LYP/6-31G(d,p) Photovoltaic properties of thieno[3,2-b]benzothiophene derivatives researchgate.net

This table is interactive. Click on the headers to sort.

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of accuracy for studying molecular systems. For bromo-substituted benzo-bis-thiadiazoles, ab initio calculations have been used to study their electronic structure and delocalization. mdpi.com High-level methods like MP2 and STEOM-CCSD can accurately determine electronic characteristics such as electron affinity. semanticscholar.org

These calculations reveal how the introduction of a bromine atom affects the electronic properties. For instance, incorporating bromine can enhance the electron-deficient nature of the molecule without significantly altering its aromaticity. semanticscholar.org This modification of the electronic structure can influence the reactivity of the compound. semanticscholar.org The analysis of molecular orbitals (e.g., HOMO and LUMO) shows that the longest wavelength absorption bands typically correspond to π-π* HOMO–LUMO transitions, and the presence of a bromine substituent can lead to a red-shift in the absorption spectrum, indicating conjugation with the π-orbital system. semanticscholar.org

Electron delocalization is a key feature of polycyclic aromatic heterocycles and is critical to their electronic properties. The degree of delocalization in compounds like bromobenzo-bis-thiadiazoles has been evaluated using methods such as the Electron Density of Delocalized Bonds (EDDB). semanticscholar.org Numerical analysis via the EDDB method can quantify the total number of effective delocalized π-electrons, which correlates with observations from UV-vis spectra. semanticscholar.org The presence of the sulfur atom with its lone pairs of electrons contributes significantly to the π-electron system, enhancing delocalization across the fused rings. This extensive conjugation is responsible for the characteristic electronic and optical properties of these molecules. ontosight.ai

Photophysical Studies and Excited State Dynamics

The photophysical properties of benzo[b]naphtho[2,1-d]thiophene and its derivatives are of significant interest for applications in materials science. ontosight.ai Upon absorption of light, the molecule is promoted to an excited singlet state (S₁), from which it can relax through various pathways, including fluorescence and intersystem crossing to a triplet state (T₁).

Studies on related polycyclic aromatic sulfur heterocycles (PASHs) like dibenzothiophene (B1670422) derivatives show that upon excitation, they populate the S₁ state, which has ππ* character. chemrxiv.orgscispace.com This state then relaxes on a picosecond timescale. chemrxiv.orgscispace.com A major relaxation pathway for these molecules is a highly efficient intersystem crossing to the triplet manifold, with triplet yields approaching 98%. chemrxiv.orgscispace.com This is accompanied by low fluorescence quantum yields, typically around 1-2%. chemrxiv.orgscispace.com

Table 2: Excited State Properties of Related Dibenzothiophene Derivatives

Property Observation Timescale Reference
S₁ Relaxation Occurs via structural relaxation on the S₁ potential energy surface 4 to 13 ps chemrxiv.orgscispace.com
Fluorescence Yield Low 1.2 to 1.6% chemrxiv.orgscispace.com
Triplet Yield High (ca. 98%) - chemrxiv.orgscispace.com

This table is interactive. Click on the headers to sort.

Intersystem crossing (ISC) is a spin-forbidden process that is nonetheless highly efficient in many sulfur-containing heterocycles. The rate of ISC is governed by spin-orbit coupling (SOC), which mixes the singlet and triplet states. The presence of a "heavy atom" like sulfur enhances SOC, thereby promoting ISC. uni-regensburg.de The introduction of an even heavier atom, such as bromine, is known to further increase the ISC rate. uni-regensburg.de

For related phenylthiophene compounds, picosecond-scale kinetics reveal efficient ISC to the triplet manifold. rsc.org In systems like ontosight.aibenzothieno[3,2-b] ontosight.aibenzothiophene (BTBT), highly efficient ISC is observed, which is attributed to a spin-vibronic mechanism. whiterose.ac.uk This suggests that out-of-plane vibrations play a crucial role in activating the spin-forbidden transition. whiterose.ac.uk Quantum chemical calculations on thiohelicenes indicate that both the helical distortion of the π-system and the heavy atom effect of sulfur cooperate to promote SOC, with decay channels potentially involving higher triplet states (T₂ or T₃). uni-regensburg.de This challenges the conventional understanding based on El-Sayed's rules, which predict slow ISC between states of the same orbital character (e.g., ππ* to ππ*). scispace.comuni-regensburg.de The efficient ISC in these systems makes them promising candidates for applications that rely on long-lived triplet states, such as photosensitizers. uni-regensburg.de

Luminescence Mechanisms in Organic Solids

The luminescence of organic compounds in the solid state is highly dependent on intermolecular interactions and molecular packing. For many planar π-conjugated molecules, aggregation in the solid state leads to fluorescence quenching due to the formation of non-emissive excimers or exciton (B1674681) bands resulting from strong π–π stacking. acs.orgrsc.org This phenomenon often results in significantly lower fluorescence quantum yields in solids compared to dilute solutions. rsc.org

However, a class of materials known as aggregation-induced emission (AIE) luminophores exhibits the opposite behavior, with enhanced luminescence in the solid state. rsc.org This effect is typically attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org

In the context of thiophene-based materials, solid-state emission is influenced by factors such as interchain processes and the local concentration of sulfur atoms, which can enhance intersystem crossing. rsc.orgresearchgate.net The specific packing and intermolecular interactions of this compound in the solid state would therefore be critical in determining whether it undergoes aggregation-caused quenching or aggregation-induced emission.

Structure-Photophysical Property Relationships in Thiophene (B33073) Derivatives

The photophysical properties of thiophene derivatives are tunable through systematic structural modifications. The relationships between molecular structure and optical properties are crucial for designing materials with specific functions. rsc.orgmdpi.com

Key structural factors influencing photophysical properties include:

Conjugation Length: Extending the π-conjugated system, for instance by increasing the number of thiophene units in an oligomer, typically leads to a bathochromic (red) shift in both absorption and emission spectra. rsc.org This is accompanied by an increase in fluorescence quantum yield and lifetime. rsc.org

Donor-Acceptor (D-π-A) Structure: Introducing electron-donating and electron-accepting groups into the thiophene-based scaffold can create intramolecular charge transfer (ICT) characteristics. rsc.orgbeilstein-journals.org This often results in broad absorption spectra, large Stokes shifts, and solvent-dependent photophysical properties (solvatochromism). beilstein-journals.orgnih.gov

Side-Chain Engineering: The nature of alkyl or other side chains can influence solubility and, more importantly, solid-state packing. acs.org These modifications affect intermolecular interactions and, consequently, the optical properties in thin films and solid samples. acs.org

Heavy Atom Effect: The presence of heavy atoms like sulfur in the thiophene ring can promote intersystem crossing from the singlet excited state to the triplet state, which can reduce fluorescence efficiency. nih.gov The bromine atom in this compound would further enhance this effect, potentially leading to a lower fluorescence quantum yield compared to its non-brominated counterpart.

Table 1: Influence of Structural Modifications on Photophysical Properties of Thiophene Derivatives
Structural ModificationEffect on Absorption/EmissionEffect on Quantum Yield (ΦF)Reference Example
Increased Conjugation LengthRed-shift (longer wavelength)Increaseα,α'-Oligothiophenes rsc.org
Introduction of D-π-A StructureLarge Stokes shift, solvatochromismVariable, often high in solutionDMB-TT-TPA beilstein-journals.org
Bulky Side ChainsInfluences solid-state packing and band gapDepends on packing (quenching vs. AIE)Thiophene-diketopyrrolopyrrole (TDPP) derivatives acs.org
Heavy Atom Substitution (e.g., Br)Minimal shiftDecrease (due to enhanced intersystem crossing)General principle nih.gov

Advanced Spectroscopic Characterization Techniques

To fully understand the complex electronic behavior and excited-state phenomena in molecules like this compound, advanced spectroscopic methods are employed.

Resonant Auger Spectroscopy for Probing Conjugation

Resonant Auger Spectroscopy (RAS) is a powerful, element-specific technique for probing electron delocalization and conjugation in molecules containing heteroatoms like sulfur. rsc.orgbarbatti.org The method involves tuning synchrotron radiation to selectively excite a core electron (e.g., sulfur K-shell 1s) to an unoccupied molecular orbital. fu-berlin.decarlosevmoura.org The subsequent relaxation of this highly excited state via the Auger decay process provides detailed information about the electronic structure. rsc.org

In conjugated sulfur heterocycles like thiophene, RAS has been used to demonstrate how the stabilization energy from π-conjugation is affected during core excitation and decay. carlosevmoura.orgresearchgate.net By comparing the resonant Auger spectra of conjugated molecules (like thiophene) with their saturated analogues (like thiolane), researchers can quantify the changes in the π-system. barbatti.orgfu-berlin.de This technique could be applied to this compound to directly probe the extent of π-conjugation across its fused-ring system and the role of the sulfur atom's p-orbitals in this delocalization. barbatti.org

Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is an essential tool for investigating the ultrafast dynamics of excited states in molecules. nd.edumdpi.com This pump-probe technique allows for the real-time observation of photophysical processes such as excited-state relaxation, intersystem crossing, and charge transfer, which occur on timescales ranging from femtoseconds to nanoseconds. nd.eduacs.org

In a typical fs-TA experiment, an ultrashort "pump" laser pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the absorption of the transient excited species. nd.edu By varying the delay time between the pump and probe pulses, a complete kinetic profile of the excited state can be constructed. mdpi.com

Studies on thiophene oligomers using fs-TA have revealed rapid decay processes, with time constants on the order of tens to hundreds of femtoseconds, often involving conical intersections and structural relaxation. acs.orgrsc.org For a molecule like this compound, fs-TA could be used to directly measure the lifetimes of its singlet excited state, track the formation of triplet states due to the heavy-atom effect of bromine, and identify any intramolecular charge transfer dynamics. mdpi.comiith.ac.in

Table 2: Typical Ultrafast Processes in Thiophene Derivatives Studied by fs-TA
ProcessTypical TimescaleDescription
Vibrational Relaxation< 1 psCooling of the "hot" excited state immediately after photoexcitation. rsc.org
Internal Conversion/Conical Intersection25 - 200 fsUltrafast non-radiative decay from a higher to a lower excited state or back to the ground state. rsc.org
Intersystem Crossing (ISC)ps - nsTransition from a singlet excited state to a triplet excited state, often enhanced by heavy atoms. nih.gov
Electron Injection (in DSSCs)~370 fs to psCharge transfer from the excited molecule to a semiconductor like TiO2. iith.ac.in

Intermolecular Interactions and Crystal Engineering of Brominated Benzo B Naphtho 2,1 D Thiophenes

Supramolecular Interactions in the Solid State

The solid-state structure of molecular crystals is dictated by a delicate balance of attractive and repulsive noncovalent interactions. In brominated benzo[b]naphtho[2,1-d]thiophenes, the dominant forces are halogen bonds, arising from the bromine substituent, and π-π stacking interactions, characteristic of the extensive aromatic core. The interplay of these forces, along with weaker C-H···π and van der Waals interactions, determines the ultimate molecular packing and crystal lattice energy.

Halogen Bonding in Brominated Organic Molecules

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a nucleophilic site on an adjacent molecule. acs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond, which arises from the anisotropic distribution of electron density. acs.org This interaction, denoted as R–X···Y (where X is a halogen and Y is a Lewis base), has emerged as a robust and versatile tool in supramolecular chemistry and crystal engineering. core.ac.ukacs.org

In molecules like 10-Bromobenzo[b]naphtho[2,1-d]thiophene, the bromine atom can act as a potent halogen bond donor. The strength and directionality of these bonds allow for the precise control of molecular self-assembly. nih.gov The bromine atom can form strong interactions with various halogen bond acceptors, including heteroatoms (like oxygen or nitrogen) and other halogens. researchgate.netuni-muenchen.de These interactions are geometrically well-defined, with the C–Br···Y angle typically approaching 180°. The strength of the halogen bond can be tuned by the chemical environment, increasing with the polarizability of the halogen (I > Br > Cl > F). acs.org This makes bromine an excellent compromise between strength and accessibility for crystal engineering applications.

Interaction Type Typical Distance (d) Normalized Contact (d/ΣvdW) Typical Energy (kcal/mol)
C–Br···O3.00 - 3.30 Å0.85 - 0.94-3 to -5
C–Br···N3.00 - 3.30 Å0.86 - 0.95-3 to -5
C–Br···Br (Type II)3.30 - 3.60 Å0.90 - 0.97-1 to -3
C–Br···π3.20 - 3.50 Å~0.90 - 0.98-2 to -4

This table presents typical values for bromine-centered halogen bonds based on computational and crystallographic studies of various organic molecules. ΣvdW is the sum of the van der Waals radii of the interacting atoms.

π-π Stacking and Aromatic Interactions

The extensive, planar π-system of the benzo[b]naphtho[2,1-d]thiophene (B1197495) core makes it highly susceptible to π-π stacking interactions. These interactions are a result of combined electrostatic, dispersion, and induction forces between aromatic rings. arxiv.org While often considered less directional than hydrogen or halogen bonds, π-π stacking is a crucial contributor to the cohesive energy of crystals composed of polycyclic aromatic hydrocarbons. researchgate.net

The geometry of π-π stacking can vary, with the most common arrangements being the sandwich, parallel-displaced, and T-shaped configurations. For large, flat molecules, parallel-displaced stacking is often favored as it minimizes electrostatic repulsion between the electron-rich π-clouds. ic.ac.uk The typical distance between stacked aromatic planes is in the range of 3.2 to 3.5 Å, which is slightly less than the sum of the van der Waals radii of carbon. ic.ac.uk The introduction of a bromine atom can influence these interactions by altering the molecule's quadrupole moment and introducing steric effects, potentially modifying the preferred stacking distance and geometry.

Aromatic System Stacking Geometry Typical Centroid-Centroid Distance Interaction Energy (kcal/mol)
Benzene (B151609) DimerParallel-Displaced3.4 - 3.8 Å~ -2.5
Naphthalene (B1677914) DimerParallel-Displaced3.3 - 3.6 Å~ -4.1
Anthracene DimerParallel-Displaced3.4 - 3.5 Å~ -7.7
Pyrene DimerParallel-Displaced3.3 - 3.8 Å~ -10.0

This table provides representative computational and experimental data for π-π stacking in common polycyclic aromatic hydrocarbons to illustrate the magnitude of these interactions. arxiv.orgresearchgate.netnih.gov

Influence of Intermolecular Forces on Molecular Assembly and Packing

The final crystal structure of this compound is determined by the synergistic and competitive interplay of the intermolecular forces described above. The highly directional nature of halogen bonding often acts as a primary "steering" force, creating specific motifs like chains or sheets. researchgate.net For instance, C–Br···S or C–Br···π interactions could lead to the formation of one-dimensional chains or two-dimensional networks.

These primary structures, directed by halogen bonds, are then packed together in three dimensions, a process heavily influenced by the weaker but ubiquitous π-π stacking and van der Waals forces. acs.org The introduction of a bromine atom can significantly alter the packing motif compared to the non-brominated parent compound. It can disrupt a pre-existing herringbone pattern, common in PAHs, and favor a more lamellar (layered) structure to accommodate the halogen bonds. nih.govresearchgate.net This modification of the packing arrangement has profound implications for the material's properties, particularly charge transport, which is highly sensitive to the degree of intermolecular π-orbital overlap. mdpi.commdpi.com

Crystal Engineering Principles for Molecular Solids

Crystal engineering is the rational design of crystalline materials by controlling intermolecular interactions. researchgate.net By understanding the relative strengths and geometric preferences of noncovalent bonds, it is possible to guide the self-assembly of molecules into predictable supramolecular architectures with desired physical and chemical properties. rsc.org

Design and Synthesis of Functional Molecular Solids

The design of functional molecular solids based on thiophene-containing π-conjugated systems is an area of intense research, with applications in organic electronics such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The properties of these materials are intrinsically linked to their solid-state packing, which controls electronic coupling between adjacent molecules. mdpi.com

In this context, this compound can be viewed as a "supramolecular synthon"—a molecular building block programmed with specific recognition information. The bromine atom serves as a reliable handle for forming robust halogen bonds, enabling the programmed assembly of the molecules into well-defined patterns. nih.gov For example, by co-crystallizing this molecule with a complementary halogen bond acceptor, it is possible to construct complex binary architectures (co-crystals) with tailored topologies. rsc.org The synthesis of such materials often involves modifying the core aromatic structure to tune its electronic properties (e.g., HOMO/LUMO levels) and then using strategically placed substituents, like bromine, to control its assembly into a functional solid-state structure. nih.govnih.gov

Control of Molecular Packing and Crystal Structure

Achieving a specific, desired crystal packing is a central challenge in crystal engineering. acs.org For a given molecule, multiple crystal structures, known as polymorphs, can exist, each with different packing arrangements and physical properties. The ability to selectively produce a desired polymorph is crucial for optimizing material performance. mdpi.com

The introduction of a bromine atom provides a key element of control. Halogen bonding is a strong and directional interaction that can dominate over other, weaker forces, thereby reducing the likelihood of polymorphism and promoting the formation of a specific, predictable structure. nih.govresearchgate.net The final packing can be influenced by various crystallization parameters, including the choice of solvent, temperature, and rate of crystal growth. acs.org For instance, a solvent that can act as a hydrogen or halogen bond acceptor may compete with intermolecular interactions, leading to a different packing arrangement than one grown from a non-coordinating solvent. By carefully selecting a halogen-bond donor like this compound and controlling crystallization conditions, it is possible to guide the molecular assembly towards motifs that maximize π-orbital overlap, thereby enhancing charge transport and creating high-performance organic semiconductor materials. acs.orgacs.org

Insufficient Data for Detailed Crystallographic Analysis of this compound

A thorough review of available scientific literature reveals a lack of specific crystallographic data for the compound this compound. Consequently, a detailed analysis of the relationship between its molecular symmetry and crystal packing, as well as the generation of specific data tables on its intermolecular interactions, cannot be provided at this time.

While research on related brominated benzo[b]naphthothiophene derivatives and their supramolecular chemistry exists, the precise influence of the bromine atom at the 10-position on the crystal engineering of the benzo[b]naphtho[2,1-d]thiophene core remains uninvestigated in the public domain. Studies on analogous polycyclic aromatic systems often highlight the significant role of intermolecular forces such as halogen bonding, π-π stacking, and C–H···π interactions in dictating the final crystal lattice. The specific geometry and electronic properties of this compound would uniquely influence these interactions, leading to a distinct packing motif. However, without experimental crystallographic data, any discussion on this specific compound would be purely speculative.

Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the precise crystal structure and intermolecular interactions of this compound. Such a study would provide valuable insights into its solid-state properties and inform the rational design of novel materials.

Advanced Research on 10 Bromobenzo B Naphtho 2,1 D Thiophene As a Building Block in Organic Electronic Materials

Design Principles for Thiophene-Derived Organic Semiconductors

The design of high-performance organic semiconducting materials necessitates a deep understanding of the interplay between molecular structure, solid-state packing, and charge carrier transport. researchgate.netnih.gov Thiophene-based organic semiconductors, in particular, offer a versatile platform for tuning these properties through targeted chemical modifications. nih.gov Key design strategies focus on manipulating the electronic and photophysical properties by incorporating electron-withdrawing substituents, replacing elements within the π-system, and extending the π-conjugation through ring fusion. cmu.edu

Influence of Fused Ring Systems on Electronic Properties

The fusion of aromatic rings to the thiophene (B33073) core is a powerful strategy for creating rigid and planar molecular structures, which are crucial for efficient intermolecular charge transport. rsc.orgnih.gov The benzo[b]naphtho[2,1-d]thiophene (B1197495) core, a polycyclic aromatic hydrocarbon with a sulfur-containing heterocycle, provides a large, planar, and aromatic system that can facilitate π-π stacking in the solid state. ontosight.ainih.gov This extended conjugation and planar structure can lead to desirable electronic properties for applications in organic electronics. ontosight.ai

The fusion of thiophene with benzene (B151609) rings to form benzothiophene, and further with another benzene ring to create dibenzothiophene (B1670422) or naphthothiophene, significantly influences the electronic properties of the resulting material. wikipedia.org These fused systems exhibit enhanced stability and can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes have been studied for their optoelectronic properties, with charge carrier mobilities on the order of 10⁻⁴ cm²V⁻¹s⁻¹. researchgate.net The arrangement of the fused rings also plays a critical role; for example, a family of conjugated polymers with three to five fused thiophene rings demonstrated that an even number of rings leads to a tighter crystalline structure and higher charge mobility compared to their odd-numbered counterparts. nih.govacs.org

Engineering π-Conjugated Backbones for Enhanced Performance

The performance of thiophene-derived organic semiconductors is intrinsically linked to the design of their π-conjugated backbones. A well-designed backbone promotes efficient charge delocalization and transport. rsc.org Extending the π-conjugation through the incorporation of fused aromatic rings, such as in benzo[b]naphtho[2,1-d]thiophene, is a key strategy to enhance intermolecular interactions and improve charge mobility. ntu.edu.tw

The planarity of the conjugated backbone is a critical factor. For instance, the introduction of thiophene bridges can planarize the molecular structure, which in turn enhances π-π stacking and facilitates the charge-transfer process, leading to higher hole mobility. mdpi.com Furthermore, the strategic placement of solubilizing alkyl chains on the backbone is essential for solution processability without disrupting the intermolecular packing necessary for efficient charge transport. spiedigitallibrary.org An optimal side chain density and uniformity can promote side chain packing and interdigitation, which greatly improves the arrangement of the conjugated polymer backbones. acs.orgspiedigitallibrary.org The combination of a rigid, planar, conjugated core with appropriate side chains is a fundamental principle in the design of high-performance thiophene-based organic semiconductors. rsc.org

Role of Halogenation in Modulating Electronic Properties and Reactivity for Material Design

Halogenation, particularly bromination, is a widely employed strategy in the design of organic semiconductors to fine-tune their electronic properties and chemical reactivity. The introduction of a bromine atom onto the benzo[b]naphtho[2,1-d]thiophene core at the 10-position creates a versatile building block for the synthesis of more complex molecular structures through cross-coupling reactions. nih.gov

The presence of a bromine substituent significantly impacts the electronic properties of the aromatic system. Bromine is an electron-withdrawing group, and its introduction can lower both the HOMO and LUMO energy levels of the molecule. researchgate.net This can lead to improved oxidative stability and better energy level alignment with other materials in an electronic device. researchgate.net The p-π conjugation between the p-electrons of the bromine atom and the π-electrons of the aryl rings can also influence the optical properties, often resulting in a redshift of the maximum absorption wavelength and enhanced absorbance. researchgate.net The bromination of thiophene rings is a common practice in the synthesis of functional materials for organic electronics. mdpi.com For instance, halogenated thiophenes have been used as solvent additives to mediate the morphology of the active layer in organic solar cells, leading to improved device efficiency. rsc.org

Structure-Property Relationships in Organic Semiconductor Development

Understanding the relationship between molecular structure and the resulting electronic and physical properties is fundamental to the rational design of new organic semiconductors. nih.govacs.orgscholaris.ca In thiophene-based materials, this relationship is particularly evident in how modifications to the molecular backbone and the introduction of functional groups influence charge transport and optical properties. nih.gov

The size and shape of the conjugated core are paramount. For example, in a series of solution-processable multifused thiophene small molecules, extending the central conjugated core from thienothiophene to tetrathienoacene resulted in higher hole mobilities due to more extended π-conjugation and stronger intermolecular interactions. ntu.edu.tw The arrangement of atoms within the fused ring system also has a profound effect. A study on alkyl-substituted thienothiophene polymers revealed that polymers with an even number of fused thiophene rings formed a tighter crystalline structure and exhibited mobilities an order of magnitude higher than their counterparts with an odd number of rings. nih.gov

The nature and position of substituents also play a crucial role. Electron-donating substituents tend to decrease the HOMO-LUMO bandgap and raise the HOMO and LUMO energy levels, while electron-withdrawing groups have the opposite effect. missouristate.edu The introduction of methoxy (B1213986) groups to the benzo[b]naphtho[2,1-d]thiophene core, for instance, has been shown to influence the electronic properties and charge carrier mobility of the resulting materials. researchgate.net

Charge Carrier Transport Mechanisms in Related Thiophene-Based Materials

Charge transport in organic semiconductors is a complex process that is highly dependent on the molecular packing and energetic disorder of the material. In crystalline organic solids, charge transport is often described by a band-like model, where charge carriers are delocalized over the crystalline lattice. chemrxiv.org In more disordered or amorphous materials, a hopping transport mechanism is more appropriate, where charge carriers hop between localized states. wikipedia.org

For thiophene-based materials, which can exhibit varying degrees of order, both mechanisms can be relevant. The strong π-π stacking and intermolecular interactions facilitated by the planar, fused-ring structure of molecules like benzo[b]naphtho[2,1-d]thiophene are conducive to efficient charge transport. sciengine.com The presence of sulfur atoms in the thiophene rings can also contribute to intermolecular S···S interactions, which provide additional pathways for charge transport. sciengine.com

The mobility of charge carriers is a key performance metric for organic semiconductors. In many thiophene-based materials, hole mobilities in the range of 10⁻⁴ to over 1 cm²/Vs have been reported, depending on the specific molecular structure and the processing conditions of the thin film. rsc.orgresearchgate.netrsc.org For example, thin films of some fused thiophene molecules have exhibited p-type semiconductor properties with hole mobilities as high as 0.39 cm² V⁻¹ s⁻¹. rsc.orgnih.gov The charge transport properties are highly anisotropic and are typically most efficient along the direction of π-π stacking. chemrxiv.org Theoretical studies have shown that for some five-ring-fused thienoacenes, the charge transport is two-dimensional, with the main direction along the polymer backbones. chemrxiv.orgcityu.edu.hk

Compound ClassTypical Hole Mobility (cm²/Vs)Charge Transport MechanismKey Structural Features
Methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes10⁻⁴Hopping/Band-likeFused aromatic rings, substituent effects
Fused Thiophene Polymers (even number of rings)~10⁻² - 10⁻¹Band-likeTight crystalline packing, tilted side chains
Fused Thiophene Polymers (odd number of rings)~10⁻³ - 10⁻²HoppingLooser packing
Pyrene-Thiophene Liquid Crystals10⁻⁴ - 10⁻³HoppingDiscotic liquid crystalline phases
Fused Thiophene/Pyran Moleculesup to 0.39Band-likeRigid, planar, ladder-type structure

Future Research Directions and Emerging Theoretical Perspectives

Exploration of Novel Synthetic Routes and Functionalization Strategies

The bromine atom at the 10-position is a key feature for future functionalization strategies. This site is ripe for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the introduction of aryl, alkyl, and alkynyl groups. Such modifications can be used to tune the electronic and photophysical properties of the molecule, for instance, by extending the π-conjugated system. nih.gov Furthermore, the development of metal-free synthetic approaches is a growing area of interest, aiming to reduce metal toxicity and advance green chemistry principles. nih.gov

Research DirectionPotential MethodologiesDesired Outcomes
Novel Synthetic RoutesMulticomponent reactions, C-H activationIncreased efficiency, reduced waste, greater structural diversity
Advanced FunctionalizationSuzuki, Stille, Sonogashira cross-couplingTunable electronic and optical properties, new materials development
Green Chemistry ApproachesMetal-free catalysis, solvent-free reactionsEnvironmentally benign synthesis, reduced toxicity

Advanced Computational Modeling for Predictive Material Design

The use of advanced computational modeling is set to play a pivotal role in predicting the material properties of 10-Bromobenzo[b]naphtho[2,1-d]thiophene and its derivatives, thereby guiding synthetic efforts. mit.edunih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov These calculations are crucial for predicting the optoelectronic properties of materials and their potential suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai

Future computational studies will likely focus on:

Predicting the effects of functionalization: Modeling how different functional groups attached at the 10-position will alter the electronic and photophysical properties of the molecule.

Simulating intermolecular interactions: Understanding how molecules of this compound will pack in the solid state, which is critical for charge transport in organic semiconductors.

Investigating excited-state dynamics: Probing the behavior of the molecule upon photoexcitation to understand its fluorescence and phosphorescence characteristics. arxiv.orgresearchgate.net

By leveraging machine learning and artificial intelligence, researchers can accelerate the discovery of new materials with desired properties, creating a feedback loop between computational prediction and experimental validation. mit.edu

Deeper Understanding of Solid-State Phenomena and Intermolecular Interactions

A thorough understanding of the solid-state properties of this compound is essential for its application in electronic devices. The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of intermolecular interactions, which directly influences properties like charge carrier mobility. figshare.comacs.org

The bromine atom in this compound is expected to play a significant role in directing the solid-state packing through halogen bonding and other non-covalent interactions. figshare.comacs.org Future research in this area will likely involve:

Single-crystal X-ray diffraction: To precisely determine the crystal structure and identify key intermolecular contacts.

Solid-state NMR and spectroscopy: To probe the local environment and dynamics of the molecules in the solid state.

Investigation of polymorphism: Studying the ability of the compound to exist in different crystalline forms, each with potentially unique physical properties.

A deeper understanding of these solid-state phenomena will enable the rational design of materials with optimized packing motifs for enhanced performance in electronic applications. The study of intermolecular interactions such as Br···Br, Br···S, and Br···N has been shown to be a valuable tool in crystal engineering to promote molecular planarity and control the arrangement of molecules in the solid state. figshare.comacs.orgrsc.org

Integration of this compound into Multi-Component Systems

Looking ahead, a significant area of research will be the integration of this compound as a building block into more complex, multi-component systems. Its rigid, planar structure and the potential for functionalization make it an attractive component for the construction of larger, well-defined architectures.

Potential applications in multi-component systems include:

Conjugated polymers: Incorporating the this compound unit into polymer backbones to create new semiconducting polymers with tailored properties.

Supramolecular assemblies: Utilizing non-covalent interactions to self-assemble molecules into ordered structures, such as liquid crystals or organic frameworks.

Donor-acceptor systems: Pairing this compound with electron-donating or electron-accepting molecules to create materials with charge-transfer properties, which are relevant for organic solar cells and other electronic devices. nih.gov

The development of such multi-component systems will require a multidisciplinary approach, combining expertise in organic synthesis, materials characterization, and device engineering. The versatility of the this compound scaffold suggests a bright future for its role in the next generation of advanced organic materials. ontosight.ai

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-bromobenzo[b]naphtho[2,1-d]thiophene, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves bromination of the parent benzo[b]naphtho[2,1-d]thiophene using electrophilic aromatic substitution. Reaction conditions (e.g., brominating agents like NBS, solvent polarity, and temperature) critically affect regioselectivity and yield. For example, polar solvents may stabilize intermediates, favoring bromination at the 10-position . Optimization requires monitoring via TLC and GC-MS to track byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (EI-MS) : Determines molecular weight and fragmentation patterns. NIST databases provide reference spectra for validation .
  • NMR (¹H/¹³C) : Identifies substitution patterns and confirms bromine placement. Aromatic proton signals in the 7.0–8.5 ppm range and deshielding effects near bromine aid interpretation .
  • X-ray Crystallography : Resolves crystal packing and steric effects, as demonstrated in structurally related naphthothiophene derivatives .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Brominated aromatic compounds often co-crystallize with unreacted starting materials. Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in toluene/ethanol mixtures improves purity. Purity should be verified via HPLC (>98%) and melting point analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bulky naphthothiophene backbone and electron-withdrawing bromine atom impact Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) predict reactivity by analyzing LUMO localization at the bromine site. Experimental validation involves kinetic studies under varying Pd catalyst loads and ligand systems (e.g., SPhos vs. XPhos) .

Q. How can computational methods predict the optoelectronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess HOMO-LUMO gaps, charge transport, and absorption spectra. Software like Gaussian or ORCA models the bromine’s inductive effects on conjugation. Comparisons with experimental UV-Vis (λmax ~350–400 nm) and cyclic voltammetry data validate predictions .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Use multi-technique validation:

  • VT-NMR (Variable Temperature): Detects conformational exchange broadening.
  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity.
  • High-Resolution MS : Confirms molecular formulas .

Q. How can the thermal stability of this compound be evaluated for applications in organic electronics?

  • Methodological Answer : Thermogravimetric Analysis (TGA) under nitrogen (heating rate 10°C/min) measures decomposition temperatures (>300°C expected). Differential Scanning Calorimetry (DSC) identifies phase transitions. Stability correlates with thin-film morphology in OFETs .

Experimental Design & Data Analysis

Q. How to design experiments assessing the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Use OECD Guidelines 301 (Ready Biodegradability) or 307 (Soil Degradation). LC-MS/MS monitors degradation intermediates. Ecotoxicity assays (e.g., Daphnia magna LC50) quantify hazards. Computational tools like EPI Suite predict persistence and bioaccumulation .

Q. What frameworks guide hypothesis-driven research on structure-property relationships in brominated heterocycles?

  • Methodological Answer : Apply the PICO framework :

  • Population : Brominated naphthothiophene derivatives.
  • Intervention : Substituent variation (e.g., alkyl chains, halogens).
  • Comparison : Optoelectronic performance vs. non-brominated analogs.
  • Outcome : Charge-carrier mobility, quantum yield.
    Pair with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.